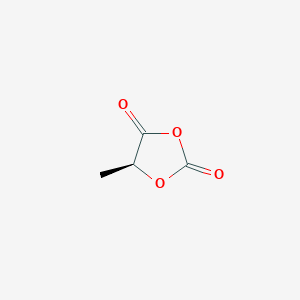

(s)-5-Methyl-1,3-dioxolane-2,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

5997-42-2 |

|---|---|

Molecular Formula |

C4H4O4 |

Molecular Weight |

116.07 g/mol |

IUPAC Name |

(5S)-5-methyl-1,3-dioxolane-2,4-dione |

InChI |

InChI=1S/C4H4O4/c1-2-3(5)8-4(6)7-2/h2H,1H3/t2-/m0/s1 |

InChI Key |

JLXQJNCZXSYXAK-REOHCLBHSA-N |

Isomeric SMILES |

C[C@H]1C(=O)OC(=O)O1 |

Canonical SMILES |

CC1C(=O)OC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for S 5 Methyl 1,3 Dioxolane 2,4 Dione and Analogues

Synthetic Pathways to Chiral 1,3-Dioxolane-2,4-dione (B6150256) Systems

The construction of the chiral 1,3-dioxolane-2,4-dione core is most frequently accomplished through the cyclization of readily available chiral precursors. These methods provide reliable access to the fundamental structure of (S)-5-Methyl-1,3-dioxolane-2,4-dione and its analogues.

Preparation from α-Hydroxy Acids

The most direct and widely utilized method for synthesizing chiral 1,3-dioxolane-2,4-diones involves the condensation of α-hydroxy acids with a carbonyl source. nih.govresearchgate.net This approach leverages the availability of enantiomerically pure α-hydroxy acids, such as (S)-lactic acid, to impart chirality to the resulting dioxolanedione. nih.gov For instance, this compound is derived from (S)-lactic acid. nih.gov

The general reaction involves treating the α-hydroxy acid with a phosgene (B1210022) equivalent, such as trichloromethyl chloroformate, which acts as the source of the C2 carbonyl group in the heterocyclic ring. acs.org The reaction cyclizes the α-hydroxy acid to form the anhydride (B1165640) ring structure. Another established method involves the azeotropic reflux of an α-hydroxy acid in the presence of a catalyst like p-toluenesulfonic acid monohydrate (PTSA·H₂O) in a suitable solvent like toluene. researchgate.net This method is advantageous due to its operational simplicity. researchgate.net

The conversion of α-amino acids into the requisite α-hydroxy acids can also be achieved through methods like diazotization with sodium nitrite (B80452) in an acidic aqueous medium, providing a pathway from the diverse chiral pool of amino acids. researchgate.net

Routes to Substituted and Functionalized 1,3-Dioxolane-2,4-diones

Beyond the parent structures, significant research has focused on introducing a variety of substituents and functional groups onto the 1,3-dioxolane-2,4-dione scaffold. A primary strategy involves the deprotonation at the C5 position of a pre-formed dioxolanone, followed by reaction with an electrophile. nih.gov Although this approach typically applies to 1,3-dioxolan-4-ones, the principles are relevant for creating functionalized systems. For example, using a strong base like lithium diisopropylamide (LDA) generates an anion that can react with various electrophiles, including alkyl halides, aldehydes, ketones, and nitroalkenes, to yield α-branched products. nih.govresearchgate.net

Specific examples of substituted dioxolanediones include (R)-(+)- and (S)-(-)-5-ethyl-5-methyl-1,3-dioxolane-2,4-diones, which have been synthesized from the corresponding α-hydroxy-α-methylbutyric acid. acs.org Furthermore, synthetic routes have been developed for 5-methylene-1,3-dioxolan-4-ones, which serve as valuable dienophiles in Diels-Alder reactions. researchgate.net The synthesis of 2-methylene-4-phenyl-1,3-dioxolane has also been reported as an efficient process starting from different acetal (B89532) halides. rsc.org These examples highlight the versatility of the dioxolane core in accommodating a range of functional groups, enabling its use in more complex molecular architectures.

Catalyst Systems for Dioxolane-2,4-dione Synthesis

The efficiency and selectivity of dioxolane-2,4-dione synthesis are heavily influenced by the choice of catalyst. A variety of catalytic systems, ranging from simple acids to complex metal-organic frameworks, have been employed.

For the fundamental condensation reaction to form the dioxolane ring, acid catalysts are prevalent. These include homogeneous catalysts like concentrated sulfuric acid and p-toluenesulfonic acid (PTSA). researchgate.netchemicalbook.comchemicalbook.com Heterogeneous catalysts such as silica (B1680970) gel and alumina (B75360) have also been used effectively, particularly in solvent-free conditions under pressure, which can offer environmental and processing advantages. researchgate.net

More advanced catalyst systems have been developed to control stereochemistry and improve reaction efficiency. For the synthesis of related 1,3-dioxolanes, metal catalysts like tin(IV) chloride (SnCl₄) and scandium(III) triflate (Sc(OTf)₃) have been utilized. chemicalbook.comorganic-chemistry.org Chiral catalyst systems, such as a binaphthyldiimine-Ni(II) complex, have been shown to catalyze asymmetric cycloaddition reactions to produce chiral dioxolanes with high enantioselectivity. organic-chemistry.org In chemoenzymatic cascades, ruthenium molecular catalysts have proven effective in converting bioderived diols into their corresponding dioxolanes. nih.gov

The table below summarizes various catalyst systems used in the synthesis of 1,3-dioxolane (B20135) structures.

| Catalyst | Reaction Type | Reference |

|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Condensation of diols and carbonyls / α-hydroxy acids | researchgate.netchemicalbook.com |

| Sulfuric Acid (H₂SO₄) | Condensation of diols and carbonyls | chemicalbook.com |

| Tin(IV) Chloride (SnCl₄) | Reaction of epoxides and carbonyls | chemicalbook.com |

| Silica Gel / Alumina | Heterogeneous catalysis for condensation | researchgate.net |

| Ruthenium(II) Complexes | Conversion of diols to dioxolanes | nih.gov |

| Chiral binaphthyldiimine-Ni(II) complex | Asymmetric 1,3-dipolar cycloaddition | organic-chemistry.org |

Innovations in Dioxolane-2,4-dione Synthetic Efficiency

Recent advancements in synthetic organic chemistry have led to more efficient and sustainable methods for producing dioxolane-2,4-diones and related structures. These innovations focus on improving yields, reducing waste, and simplifying reaction procedures.

The integration of biocatalysis with chemocatalysis represents another powerful approach. A two-step enzyme cascade to produce chiral diols, followed by a chemical conversion to dioxolanes using a ruthenium catalyst, has been demonstrated in the same organic solvent. nih.gov This chemoenzymatic cascade avoids complex solvent-switching and workup procedures, streamlining the synthesis of chiral products. nih.gov

Furthermore, the use of photocatalysis is an emerging trend. Visible-light-promoted reactions, such as the addition of 1,3-dioxolane radicals to electron-deficient alkenes, offer mild reaction conditions and novel reactivity pathways. nsf.gov Such radical-based strategies could provide new avenues for the functionalization of the dioxolane ring system. nsf.gov The design of catalysts to minimize side reactions is also crucial for efficiency. For example, in the ring-opening polymerization of related dioxolanones, sterically unencumbered salen aluminum catalysts have been shown to provide a good balance of reactivity and selectivity, preventing undesired side reactions. researchgate.net These innovative approaches collectively contribute to making the synthesis of this compound and its analogues more practical and scalable.

Chemical Reactivity and Mechanistic Investigations of S 5 Methyl 1,3 Dioxolane 2,4 Dione

Electrophilicity and Reactive Sites within the 1,3-Dioxolane-2,4-dione (B6150256) Core

The 1,3-dioxolane-2,4-dione ring system possesses distinct electrophilic sites that are susceptible to nucleophilic attack. The two carbonyl carbons (at positions 2 and 4) are highly electrophilic due to the polarization of the carbon-oxygen double bonds and the electron-withdrawing effect of the adjacent oxygen atoms within the ring. This inherent electrophilicity allows the molecule to participate in various reactions where it acts as an acceptor for nucleophiles.

The reactivity of these sites can be influenced by the substituents on the ring. For instance, in related 2-tert-butyl-1,3-dioxolan-4-ones, the bulky tert-butyl group can sterically hinder one of the carbonyl groups, directing nucleophilic attack to the other. In (S)-5-methyl-1,3-dioxolane-2,4-dione, the methyl group at the C5 position also influences the stereochemical outcome of reactions at the adjacent C4 carbonyl.

Furthermore, the anhydride-like structure of the molecule makes it susceptible to ring-opening reactions initiated by nucleophiles. This reactivity is central to its role in ring-opening polymerization for the synthesis of biodegradable polyesters like poly(lactic acid) (PLLA). The attack of a nucleophile at either carbonyl carbon can lead to the cleavage of the acyl-oxygen bond, initiating the polymerization process.

Enolate Generation and Reactions of this compound

A key aspect of the reactivity of this compound is the acidity of the proton at the C5 position, which allows for the generation of a chiral enolate. The pioneering work of Seebach on chiral 1,3-dioxolan-4-ones established that deprotonation at C5 using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) leads to the formation of a planar enolate. nih.govmdpi.com Although the stereocenter at C5 is temporarily lost upon enolization, the chirality is preserved by the stereogenic center at C2 in related systems, which directs the subsequent electrophilic attack to occur with high diastereoselectivity. nih.govmdpi.com This principle of "self-regeneration of stereocenters" is a cornerstone of the synthetic utility of these compounds. acs.org

The enolate generated from this compound is a potent nucleophile that can engage in a variety of carbon-carbon bond-forming reactions.

The enolate derived from chiral 1,3-dioxolan-4-ones readily undergoes alkylation with a range of electrophiles, such as alkyl halides. These reactions typically proceed with high diastereoselectivity, where the incoming alkyl group adds to the enolate from the face opposite to the bulky substituent at the C2 position in related systems. nih.govresearchgate.net This stereocontrol is crucial for the synthesis of enantiomerically enriched α-hydroxy acids and their derivatives. nih.gov

While specific data for the alkylation of this compound is not extensively detailed in the provided search results, the general reactivity pattern established for analogous chiral dioxolanones provides a strong precedent. For example, the alkylation of the lithium enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one with various alkyl halides proceeds with high diastereoselectivity.

Table 1: Representative Diastereoselective Alkylation of Chiral 1,3-Dioxolan-4-one Enolates Note: The following data is for a related chiral dioxolanone and serves as an illustrative example of the expected reactivity.

| Electrophile | Product Diastereomeric Ratio | Reference |

| Methyl Iodide | >95:5 | nih.gov |

| Benzyl Bromide | >95:5 | nih.gov |

The enolates of chiral 1,3-dioxolan-4-ones also react with carbonyl compounds, such as aldehydes and ketones, in diastereoselective aldol-type or hydroxyalkylation reactions. nih.gov The addition of the enolate to the carbonyl electrophile creates a new stereocenter, and the facial selectivity is again controlled by the existing stereocenter in the dioxolanone ring. These reactions are instrumental in the synthesis of chiral β-hydroxy-α-amino acid derivatives and other complex molecules.

For instance, the reaction of the lithium enolate of a chiral dioxolanone with an imine has been shown to produce β-lactams with high chiral control at the C3 position. acs.org This demonstrates the versatility of these enolates in reacting with a variety of carbonyl and imine electrophiles.

Nucleophilic Addition Pathways

The synthetic utility of this compound can be extended through its conversion to an α,β-unsaturated derivative, specifically a 5-methylene-1,3-dioxolan-4-one. This is typically achieved through bromination at the C5 position followed by dehydrobromination. nih.gov The resulting alkylidene dioxolane-2,4-dione is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles.

The enolates of other chiral dioxolanones have been shown to act as nucleophiles in Michael additions to α,β-unsaturated esters and nitroalkenes, proceeding with high diastereoselectivity. nih.govresearchgate.netresearchgate.net For example, the conjugate addition of the lithium enolate of (2S,5S)-2-tert-butyl-5-phenyl-1,3-dioxolan-4-one to butenolide and β-nitro-4-methoxystyrene has been reported with good to excellent diastereoselectivity. nih.govnih.gov

Table 2: Diastereoselective Michael Addition of a Chiral 1,3-Dioxolanone Enolate Note: The following data is for a related chiral dioxolanone and serves as an illustrative example of the expected reactivity.

| Michael Acceptor | Diastereomeric Ratio of Adducts | Overall Yield | Reference |

| β-nitro-4-methoxystyrene | 90:10 | 79% | nih.gov |

As mentioned in the context of hydroxyalkylation, the enolate of this compound can react with aldehydes and ketones. These reactions are a type of nucleophilic addition to the carbonyl group. The seminal work by Seebach and colleagues demonstrated that the lithium enolates of chiral 1,3-dioxolan-4-ones add to aldehydes and ketones to form adducts with high diastereoselectivity. nih.govmdpi.com This provides a powerful method for the asymmetric synthesis of α,α-disubstituted α-hydroxy carboxylic acids. The stereochemical outcome is dictated by the approach of the enolate to the carbonyl compound, which is influenced by the steric bulk of the substituents on both reacting partners.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The reactivity of this compound in such transformations is an area of potential synthetic utility.

Beyond the Diels-Alder reaction, other pericyclic reactions represent a broad class of concerted chemical transformations. However, specific investigations into other types of pericyclic reactions, such as [2+2] cycloadditions or sigmatropic rearrangements, involving this compound are not well-documented in publicly available research.

Thermal Decomposition and Generation of Ketenes from Dioxolane-2,4-diones

The thermal stability and decomposition pathways of this compound are critical for its handling and application, particularly in polymerization processes which can be conducted at elevated temperatures. While detailed studies on the specific thermal decomposition of this compound to form ketenes are limited, the general reactivity of related cyclic anhydrides suggests potential pathways. In principle, thermal or photochemical extrusion of carbon dioxide could lead to the formation of a reactive ketene (B1206846) intermediate. However, the primary documented thermal behavior of this compound is its use in ring-opening polymerization to form polylactic acid, often in the presence of a catalyst. researchgate.net

Radical Processes Involving this compound

The involvement of this compound in radical reactions is an emerging area of interest. One notable application is in the grafting of polylactic acid (PLA) chains onto cellulose (B213188) nanocrystals (CNC) through radical reactions. unimi.it In this context, the dioxolane-2,4-dione serves as the monomer precursor to the PLA chains that are then involved in the radical-mediated grafting process. unimi.it

General chemical reactivity analysis of this compound indicates its potential to participate in various reactions, including oxidation to form carboxylic acids, reduction to alcohols, and substitution reactions at the methyl group or the ring's oxygen atoms. These general reactivity patterns hint at the possibility of its involvement in radical processes, for example, through hydrogen abstraction from the methyl group under suitable radical-initiating conditions. However, specific studies detailing such radical processes are not widely available.

Advanced Applications of S 5 Methyl 1,3 Dioxolane 2,4 Dione in Asymmetric Organic Synthesis

(S)-5-Methyl-1,3-dioxolane-2,4-dione as a Chiral Building Block

The utility of this compound as a chiral building block stems from its ability to serve as a precursor to a variety of enantiomerically enriched compounds. Its rigid dioxolanone framework allows for highly diastereoselective reactions, providing access to valuable chiral synthons.

Enantioselective Synthesis of α-Hydroxy-α-Methyl Carboxylic Acids

This compound is a key reagent for the synthesis of enantiopure α-hydroxy-α-methyl carboxylic acids. These motifs are present in numerous natural products and biologically active molecules. The general strategy involves the alkylation, hydroxyalkylation, or Michael addition to the corresponding enolate, followed by hydrolysis of the dioxolanone ring. This approach allows for the introduction of a wide range of substituents at the α-position with excellent stereocontrol.

A notable example is the use of its derivative, (S,S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one, which is derived from (S)-lactic acid and pivalaldehyde. enamine.net This chiral precursor enables highly diastereoselective enolate reactions, leading to the synthesis of various α-hydroxy-α-methyl carboxylic acids. enamine.net

Synthesis of Chiral Heterocyclic Scaffolds

The reactivity of this compound extends to the synthesis of chiral heterocyclic scaffolds, which are privileged structures in medicinal chemistry. Its derivatives can undergo cycloaddition reactions and other transformations to generate a diverse array of heterocyclic systems. For instance, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from the lactic acid-based compound 8, has been utilized in Diels-Alder reactions. nih.gov

Furthermore, the reaction of 2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane with sodium diphenylamide yields (+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane, a chiral diamine that can be used in complex formation. researchgate.net These chiral diamines are valuable ligands in asymmetric catalysis.

A three-component modular synthesis has been developed for chiral 1,3-dioxoles, which are important structural motifs in natural products and pharmaceuticals. rsc.orgnih.gov This rhodium-catalyzed cascade reaction involves the use of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles with high enantioselectivity. rsc.orgnih.gov

Access to All-Carbon Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters, a long-standing challenge in organic synthesis, can be facilitated by employing this compound derivatives. nih.gov The steric hindrance associated with these centers makes their creation difficult. nih.gov

Palladium-catalyzed asymmetric allylic alkylation reactions have been successfully used to create these challenging stereocenters, which are key intermediates in the synthesis of natural products. caltech.edu For example, the Trost group developed a catalyst system for the decarboxylative allylic alkylation of allyl enol carbonates, which effectively synthesizes chiral α-quaternary ketone products. caltech.edu

Strategic Utility in Total Synthesis of Complex Molecules

The application of this compound and its derivatives has proven invaluable in the total synthesis of complex natural products. Its ability to introduce chirality and serve as a versatile intermediate makes it a strategic component in multistep synthetic sequences.

Derivatives of this compound have been instrumental in the synthesis of natural products like Fronatalin, Feudomycinone C, and Eremantholid A. enamine.net For instance, the synthesis of the C(15)–C(21) fragment of Tedanolide C, a marine natural product, utilizes a method that is an alternative to the Baylis-Hillman reaction. nih.gov

Polymer Chemistry Applications

This compound, also known as L-lacOCA, is a significant monomer in polymer chemistry, particularly for the synthesis of stereoregular biodegradable polyesters like poly(L-lactic acid) (PLLA). The enantiopurity of L-lacOCA is crucial for achieving high isotacticity in the resulting polymers, which in turn dictates their mechanical and thermal properties.

The ring-opening polymerization (ROP) of L-lacOCA is a common method to produce these polyesters. Furthermore, this compound can be used to create multi-block copolymers with desirable physical properties for various applications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name |

| This compound | 5997-42-2 | C4H4O4 | 116.07 g/mol | (5S)-5-methyl-1,3-dioxolane-2,4-dione |

| (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one | Not specified | Not specified | Not specified | Not specified |

| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Not specified | Not specified | Not specified | Not specified |

| (+)-(4S,5S)-2,2-dimethyl-4,5-bis(diphenylaminomethyl)-1,3-dioxolane | Not specified | Not specified | Not specified | Not specified |

| 2,2-dimethyl-4,5-bis(tosyloxymethyl)-1,3-dioxolane | Not specified | Not specified | Not specified | Not specified |

| Fronatalin | Not specified | Not specified | Not specified | Not specified |

| Feudomycinone C | Not specified | Not specified | Not specified | Not specified |

| Eremantholid A | Not specified | Not specified | Not specified | Not specified |

| Tedanolide C | Not specified | Not specified | Not specified | Not specified |

| Poly(L-lactic acid) | 26100-51-6 | (C3H4O2)n | Not specified | Not specified |

| 2-methylene-4-phenyl-1,3-dioxolane | Not specified | Not specified | Not specified | Not specified |

| 1,3-Dimethyl-1,3-diazinane-2,4-dione | 4874-13-9 | C6H10N2O2 | 142.16 g/mol | 1,3-dimethyl-1,3-diazinane-2,4-dione |

| 2,4,5-Trimethyl-1,3-dioxolane | Not specified | C6H12O2 | Not specified | 2,4,5-trimethyl-1,3-dioxolane |

Ring-Opening Polymerization (ROP) for Bio-Derived Polyesters

The ring-opening polymerization (ROP) of this compound is a primary method for producing high molecular weight, biodegradable aliphatic polyesters, most notably poly(L-lactic acid) (PLLA). magtech.com.cnillinois.edu This polymerization is thermodynamically driven by the relief of ring strain. illinois.edu The use of the enantiomerically pure (S)-monomer is critical for achieving highly isotactic PLLA, which influences the polymer's mechanical and thermal properties. rsc.org

The synthesis of polyesters through ROP offers significant advantages over traditional polycondensation, as it avoids the need to remove water and allows for greater control over the polymer's molecular weight. illinois.edu Various catalytic systems have been developed to mediate the controlled ROP of lactide and its derivatives. These include organometallic initiators, such as those based on tin, aluminum, and yttrium alkoxides, as well as enzymatic and "all organic" processes. capes.gov.br Rare earth catalysts have also shown promise in the ROP of lactides. magtech.com.cn

A key challenge in the ROP of such monomers is the potential for side reactions like epimerization, which can reduce the stereoregularity of the resulting polymer and negatively impact its properties. researchgate.netresearchgate.net To address this, researchers have developed binary organocatalytic systems that can minimize epimerization by activating both the monomer and the initiator through hydrogen bonding, leading to highly isotactic PLLA. rsc.org

Table 1: Comparison of Polymerization Methods for Polyesters

| Polymerization Method | Advantages | Disadvantages | Resulting Polymer Example |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | High molecular weight, controlled molecular weight distribution, no need for water removal. illinois.eduresearchgate.net | Requires specific catalysts, potential for side reactions like epimerization. researchgate.netresearchgate.net | Poly(L-lactic acid) (PLLA) |

| Polycondensation | Simpler, one-step process. researchgate.net | Difficult to achieve high molecular weight due to water removal equilibrium. illinois.edu | Poly(lactic acid) (PLA) illinois.edu |

Synthesis of Functionalized Poly(α-Hydroxy Acids) (PAHAs) and Copolymers

While conventional polyesters like PLA have broad applications, their utility can be limited by a lack of side-chain functionalities. digitellinc.comnih.gov The synthesis of functionalized poly(α-hydroxy acids) (PAHAs) addresses this limitation by introducing various chemical groups along the polymer backbone, which allows for the fine-tuning of physical and chemical properties. nih.govillinois.edu this compound and other O-carboxyanhydrides (OCAs) derived from amino acids are promising monomers for creating these functionalized PAHAs. nih.govillinois.edu

The introduction of functional groups can be achieved through the copolymerization of functionalized monomers with other cyclic esters. illinois.edu This approach allows for the creation of PAHAs with tailored architectures and accessible functionalities. illinois.edu For instance, the use of OCAs derived from amino acids provides access to a wide range of functionalities due to the diversity of amino acid side chains. nih.gov The development of new synthetic methodologies for the ROP of OCAs has enabled the preparation of PAHAs with controlled molecular weights and various functional groups. nih.govillinois.edu

Recent advancements have focused on developing catalytic systems that can handle a variety of OCA monomers to produce high molecular weight functionalized PAHAs. digitellinc.com These functionalized polymers can have different glass-transition and melting temperatures compared to their linear, non-functionalized counterparts. digitellinc.com

Functionalized Polymer Architectures

Beyond linear functionalized polymers, this compound is instrumental in creating more complex and functionalized polymer architectures, such as cyclic polymers and block copolymers. digitellinc.comresearchgate.netdntb.gov.ua These advanced architectures can impart unique physicochemical properties compared to their linear analogues. dntb.gov.uaspringernature.com

The synthesis of high-molecular-weight, stereoregular functionalized cyclic PAHAs has been a significant challenge due to side reactions like epimerization and uncontrolled intramolecular chain transfers. researchgate.netdntb.gov.uanih.gov However, the development of sophisticated catalytic systems, such as those combining a lanthanum complex with a sterically bulky ligand and a manganese silylamide, has enabled the scalable synthesis of these cyclic polymers with molecular weights exceeding 100 kDa. researchgate.netdntb.gov.uanih.gov

These cyclic polyesters and their block copolymers exhibit distinct properties, including higher phase transition temperatures, improved toughness, and lower viscosity when compared to their linear counterparts. researchgate.netdntb.gov.uanih.gov The absence of chain ends in cyclic polymers fundamentally alters their physical behavior, leading to differences in crystallization, glass transition temperatures, and rheological properties. springernature.com Furthermore, the sequential addition of different O-carboxyanhydrides allows for the straightforward preparation of cyclic block copolyesters, further expanding the range of accessible material properties. researchgate.netresearchgate.netdntb.gov.ua

Table 2: Properties of Linear vs. Cyclic Polymer Architectures

| Property | Linear Polymers | Cyclic Polymers |

|---|---|---|

| Viscosity | Higher | Reduced dntb.gov.uanih.gov |

| Phase Transition Temperature | Lower | Elevated researchgate.netdntb.gov.uanih.gov |

| Toughness | Standard | Improved researchgate.netdntb.gov.uanih.gov |

| Chain Ends | Present | Absent springernature.com |

Stereochemical Control and Enantioselective Transformations with S 5 Methyl 1,3 Dioxolane 2,4 Dione

Development of Asymmetric Catalytic Systems for Dioxolane-2,4-dione Reactions

The development of catalytic asymmetric reactions for the synthesis and transformation of dioxolanes and related oxygen heterocycles has provided powerful tools for creating chiral architectures. These systems often rely on a chiral catalyst to control the stereochemical outcome of a reaction, allowing for the generation of enantiomerically enriched products from prochiral or racemic starting materials.

Strategies relevant to dioxolanedione chemistry can be broadly categorized into two main areas: the catalytic asymmetric formation of the dioxolane ring and the catalytic asymmetric transformation of a pre-existing ring.

Catalytic Asymmetric Ring Formation: Chemoenzymatic cascades have been employed to produce chiral diols, which are key precursors to dioxolanes. acs.orgjst.go.jp Subsequently, molecular catalysts, such as those based on ruthenium, can facilitate the stereoselective conversion of these diols into the corresponding dioxolane structures. acs.orgjst.go.jp Another powerful approach involves the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes, catalyzed by chiral metal complexes. For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to effectively catalyze the reaction between donor-acceptor oxiranes and aldehydes to furnish cis-1,3-dioxolanes with high diastereo- and enantioselectivity. capes.gov.br

Catalytic Asymmetric Ring-Opening (ARO): While direct examples on 1,3-dioxolane-2,4-diones are specific, the principles are well-established in the broader field of heterocyclic chemistry. The asymmetric ring-opening of meso-epoxides, for example, is a well-chronicled field that provides access to two adjacent functional groups with controlled stereochemistry. mdpi.comresearchgate.net This is often achieved using chiral metal-salen complexes, where the catalyst cooperatively activates both the epoxide and the incoming nucleophile. researchgate.netunits.it Similarly, cobalt-based catalysts have been developed for the highly enantioselective ring-opening of other unstrained heterocycles like 2,5-dihydrofurans. nih.gov These catalytic systems, which generate chiral products through stereoselective C-O bond cleavage, offer a conceptual blueprint for potential applications in the asymmetric transformation of dioxolanediones.

Diastereoselective Induction in Transformations of (S)-5-Methyl-1,3-dioxolane-2,4-dione

When a molecule already possesses a chiral center, it can influence the creation of new stereocenters within the same molecule. This phenomenon, known as diastereoselective induction, is a powerful strategy in stereocontrolled synthesis. The this compound and its analogs serve as excellent substrates for such transformations, where the pre-existing stereocenter at the C5 position directs the facial approach of incoming reagents.

A prominent example is the use of the closely related (S)-5-ethyl-5-methyl-1,3-dioxolane-2,4-dione as a chiral electrophile in reactions with nucleophiles. The reaction of this chiral dioxolanedione with an alcohol, for instance, proceeds via a nucleophilic attack at one of the carbonyl carbons. The resident stereocenter at C5 sterically hinders one face of the molecule, forcing the nucleophile to attack from the less hindered face. This process results in a ring-opened product with a newly created, but stereochemically defined, quaternary center. This method provides a direct route to chiral α-hydroxy-α-methylbutyrate esters, which are valuable substructures in complex natural products. nih.gov The inherent chirality of the dioxolanedione is effectively transferred to the product, demonstrating high diastereoselectivity. nih.gov

Table 1: Diastereoselective Synthesis of Chiral Esters

| Dioxolanedione Reactant | Nucleophile | Product | Key Feature |

|---|

Strategies for Enantioselective Protonation of Dioxolane-2,4-dione Intermediates

Enantioselective protonation is a sophisticated strategy for creating a stereocenter by adding a proton to a prochiral enolate or other planar, resonance-stabilized intermediate. caltech.edu This process requires a chiral environment to distinguish between the two faces of the planar intermediate, delivering the proton to one side preferentially. Intermediates derived from dioxolane-2,4-diones are conceptually ideal substrates for such transformations.

The primary strategies for achieving enantioselective protonation involve the use of a chiral proton source. caltech.educore.ac.uk

Stoichiometric Chiral Proton Sources: Early methods relied on using at least a full equivalent of a chiral molecule to act as the proton donor. caltech.edu These sources are often chiral alcohols, phenols, or amides designed with a rigid structure to create a well-defined chiral pocket around the acidic proton. nih.govcore.ac.uk For instance, chiral alcohols have been used to protonate lithium enolates of cyclic ketones like tetralones and indanones, with selectivity arising from interactions such as π-π stacking between the proton source and the enolate substrate. nih.govcaltech.edu The acidity of the proton source is a critical factor; it must be acidic enough to protonate the enolate efficiently but not so acidic as to cause background, non-selective protonation. core.ac.uk

Catalytic Chiral Proton Sources: More advanced methods utilize a chiral proton source in catalytic amounts, with a stoichiometric, achiral proton source (like a phenol (B47542) or alcohol) regenerating the chiral catalyst in each cycle. nih.gov This approach is more atom-economical. Successful catalytic systems have been developed using chiral Brønsted acids like BINOL derivatives or dipeptides to protonate enolates generated in situ. nih.gov

Enzymatic Systems: Nature provides the most sophisticated examples of enantioselective protonation. caltech.edu Enzymes such as decarboxylases and esterases generate enolate intermediates within a precisely structured chiral active site. nih.gov A strategically positioned acidic amino acid residue (like cysteine) then delivers a proton to a specific face of the enolate, affording products with exceptional enantiomeric excess. nih.gov

While specific examples detailing the enantioselective protonation of an enolate derived directly from this compound are not prevalent, these established strategies form the foundation for how such a transformation could be designed and executed.

Chiral Auxiliaries and Reagents Derived from Dioxolane-2,4-diones

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it is typically removed. core.ac.uk While this compound can be viewed in this context, it is more precisely described as a chiral reagent or synthon. It is a molecule derived from a simple chiral precursor ((S)-lactic acid) that is used to introduce a specific chiral fragment into a new molecule, often in a non-recoverable fashion.

The utility of dioxolane-2,4-diones derived from α-hydroxy acids lies in their ability to act as compact and reactive equivalents of a chiral α-hydroxy carbonyl unit. For example, the reaction of (S)-5-ethyl-5-methyl-1,3-dioxolane-2,4-dione with an alcohol nucleophile effectively transfers the chiral "(S)-2-hydroxy-2-methylbutanoyl" fragment to the alcohol, forming an ester. nih.gov In this capacity, the dioxolanedione is the reagent that delivers the chiral building block.

This approach is powerful for several reasons:

It utilizes readily available and inexpensive chiral pool starting materials like lactic acid.

The cyclic anhydride (B1165640) structure provides high reactivity for ring-opening.

The stereocenter is robust and effectively transfers its configuration to the product.

This "chiral synthon" strategy complements the use of traditional, recoverable chiral auxiliaries like oxazolidinones or camphorsultams, which are often employed in reactions such as stereoselective alkylations and aldol (B89426) reactions before being cleaved and recycled. core.ac.uk The use of this compound and its derivatives represents a direct and efficient method for the incorporation of enantiopure α-hydroxy acid fragments into more complex target molecules.

Computational and Theoretical Chemistry Studies of S 5 Methyl 1,3 Dioxolane 2,4 Dione Reactivity

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are pivotal in elucidating the complex mechanisms of reactions involving (S)-5-Methyl-1,3-dioxolane-2,4-dione. The most significant reaction of this compound is its Ring-Opening Polymerization (ROP), which proceeds with the loss of carbon dioxide to form polylactic acid. Computational studies help to unravel the step-by-step processes of this transformation under various catalytic conditions.

The ROP of Lac-OCAs can be initiated by a range of species, and quantum chemistry helps to understand how these initiators interact with the monomer. Studies have explored mechanisms initiated by:

Metal Alkoxides: Compounds like triisopropoxyneodymium, Nd(OiPr)₃, are effective initiators. mdpi.comresearchgate.net Computational models can map the coordination of the monomer to the metal center, the nucleophilic attack by the alkoxide group on one of the carbonyl carbons of the anhydride (B1165640), the subsequent ring-opening, and the decarboxylation step. mdpi.comacs.org

Organic Catalysts: Nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) can also initiate polymerization. acs.orgnih.gov A proposed mechanism, which can be verified through computation, involves the nucleophilic attack of DMAP on the monomer, leading to a zwitterionic intermediate that then initiates chain growth. acs.org

Protic Initiators: The hydroxyl groups on surfaces, like those on graphene oxide, can initiate the ROP of Lac-OCA. nih.gov This metal-free approach is of significant interest, and computational models can simulate the interaction of the monomer with the surface hydroxyls, detailing the proton transfer and ring-opening events that lead to the grafting of PLA chains onto the surface. nih.gov

These investigations reveal that the high reactivity of O-carboxyanhydrides compared to their corresponding lactides allows for polymerization under milder conditions, which is crucial for preserving sensitive functional groups. acs.org Quantum chemical studies can quantify this enhanced reactivity by calculating the ring strain and the electrophilicity of the carbonyl carbons. The polymerization typically proceeds with complete decarboxylation, a fact confirmed by NMR analysis and supported by the calculated instability of the intermediate carbonic acid monoester. mdpi.comresearchgate.net

Elucidation of Transition States and Activation Energies

A cornerstone of computational reactivity studies is the identification of transition states (TS) and the calculation of their associated activation energies (energy barriers). This information is critical for understanding reaction kinetics and selectivity. For the ROP of this compound, computational chemists can model the entire energy profile of the reaction, from reactants to products, mapping out all intermediates and transition states along the way.

While specific DFT studies detailing the transition states for the ROP of this compound are not broadly published, extensive computational work on the closely related ROP of lactide (the cyclic dimer of lactic acid) provides a clear blueprint for such investigations. In a DFT study on the stereoselective polymerization of rac-lactide, the Gibbs free energy (ΔG) for the rate-limiting step (RLS) was calculated to be approximately 9.4 kcal/mol. acs.org This value represents the energy barrier that the system must overcome for the reaction to proceed.

Similar calculations for this compound would involve:

Locating the Transition State Structure: This is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.

Calculating the Activation Energy (ΔE‡): This is the energy difference between the transition state and the reactants.

Frequency Analysis: This is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

By comparing the activation energies for different potential pathways (e.g., catalyzed vs. uncatalyzed, or reactions with different initiators), researchers can predict which mechanism is more favorable kinetically. nih.gov Furthermore, understanding the geometry of the transition state provides insights into how substituents on the monomer or catalyst can influence the reaction rate.

Rationalization of Stereoselectivity through Computational Modeling

One of the most powerful applications of computational modeling in polymer chemistry is in explaining and predicting stereoselectivity. The polymerization of this compound, which is a chiral monomer, is stereospecific, typically proceeding without epimerization to yield isotactic poly(L-lactic acid). mdpi.com Computational models can rationalize why this stereoretention occurs.

Again, detailed DFT studies on the stereoselective ROP of lactide offer a strong parallel. A model for the enantiomorphic site control mechanism, dictated by a chiral catalyst, was developed using DFT calculations. acs.org This model demonstrated that the preference for adding one enantiomer over the other is a result of differences in the stability of the transition states.

A computational approach to rationalize the stereoselectivity in the ROP of this compound would involve:

Modeling Diastereomeric Transition States: For a given chiral catalyst, two competing transition states exist: one leading to the retention of stereochemistry (isotactic insertion) and another potentially leading to inversion (syndiotactic insertion).

Calculating Energy Differences: The relative free energies of these competing transition states are calculated. A significant energy difference between the two transition states explains why one stereochemical outcome is overwhelmingly favored. For example, in the lactide study, different mechanistic models (M1, M2, M3) were evaluated, with the final stereoselection being rationalized by a combination of mechanisms that favored the insertion of one enantiomer. acs.org

These models can account for subtle non-covalent interactions, steric hindrance, and electronic effects within the transition state structure that dictate the stereochemical outcome. This understanding is crucial for designing catalysts that can achieve high levels of stereocontrol, which is essential for controlling the physical properties (e.g., crystallinity, melting point, degradation rate) of the resulting PLA. nih.govacs.org

Predictive Studies in Dioxolane-2,4-dione Chemistry

The ultimate goal of computational chemistry is to move from a descriptive and rationalizing role to a predictive one. nih.gov In the context of dioxolane-2,4-dione chemistry, this means using computational models to design new monomers or catalytic systems to produce PLA with specific, tailored properties for applications in fields like biomedicine and sustainable materials. nih.govnih.gov

Predictive studies could focus on several areas:

Monomer Design: Computational screening could be used to predict how introducing different functional groups onto the 5-methyl position of the dioxolane-2,4-dione ring would affect its reactivity and the properties of the resulting polymer. This could be used to design functional polyesters without the need for extensive experimental synthesis and testing. acs.org

Catalyst Optimization: By understanding the mechanism and the factors controlling stereoselectivity, new catalysts can be designed in silico. For instance, modifications to a catalyst's ligand structure could be modeled to predict their effect on activity and selectivity, accelerating the discovery of more efficient catalysts.

Property Prediction: By combining quantum chemical calculations with methods like molecular dynamics or machine learning, it may become possible to predict the macroscopic properties of the final polymer (e.g., mechanical strength, thermal stability, degradation rate) based on the monomer structure and polymerization conditions. researchgate.net

These predictive capabilities would represent a paradigm shift, enabling the in silico design of advanced materials and reducing the time and resources required for experimental development.

Future Research Directions and Innovations in S 5 Methyl 1,3 Dioxolane 2,4 Dione Chemistry

Exploration of Underexplored Reactivity Modes

The reactivity of (S)-5-Methyl-1,3-dioxolane-2,4-dione is primarily centered around its ring-opening polymerization (ROP). However, the inherent functionalities within its structure present opportunities for a broader range of chemical transformations that remain largely untapped.

Future research will likely focus on catalytic systems that can selectively activate different bonds within the molecule. For instance, the development of catalysts for controlled decarboxylation could open pathways to novel chemical intermediates. The exploration of cycloaddition reactions, beyond the scope of polymerization, could also lead to the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.

A key area of interest is the use of organocatalysis, which has shown promise in the controlled ROP of O-carboxyanhydrides (OCAs) like L-lacOCA. acs.org Unlike metal-based catalysts, organocatalysts can offer milder reaction conditions and avoid metal contamination in the final polymer, which is crucial for biomedical applications. Further investigation into the scope and mechanism of various organic catalysts, such as N-heterocyclic carbenes (NHCs) and phosphines, will be critical.

Moreover, the higher reactivity of L-lacOCA compared to its dimeric counterpart, lactide, allows for polymerization under milder conditions, which is advantageous when using functional initiators that may be sensitive to harsh reaction environments. acs.org This opens the door to creating a diverse array of end-functionalized PLLA polymers with tailored properties.

Advancement of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For this compound, this translates to developing more environmentally benign and efficient production methods.

The conventional synthesis of L-lacOCA involves the use of phosgene (B1210022) or its derivatives, which are highly toxic. wikipedia.org A significant area of future research will be the development of phosgene-free synthetic routes. This could involve the use of alternative carbonylating agents, such as dimethyl carbonate or carbon dioxide, in conjunction with suitable catalysts.

Enzymatic catalysis presents another promising avenue for the sustainable synthesis of this compound and its derivatives. Lipases, for instance, have been successfully used in the kinetic resolution of similar dioxolanone structures, suggesting their potential for the enantioselective synthesis of L-lacOCA. researchgate.net This approach would not only be greener but could also offer high stereochemical control.

Furthermore, the use of bio-based solvents is gaining traction as a means to reduce the environmental impact of chemical processes. rsc.org Research into the synthesis of this compound in green solvents, or even under solvent-free conditions, will be a key focus.

| Synthetic Approach | Potential Advantages | Research Focus |

| Phosgene-Free Synthesis | Reduced toxicity and environmental impact. | Development of alternative carbonylating agents and catalysts. |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, and use of renewable catalysts. | Screening and engineering of enzymes for efficient synthesis. |

| Green Solvents | Reduced volatile organic compound (VOC) emissions and improved process safety. | Identification and application of bio-based and recyclable solvents. |

Integration with Flow Chemistry and High-Throughput Screening

The integration of modern automation technologies like flow chemistry and high-throughput screening (HTS) has the potential to revolutionize the synthesis and polymerization of this compound.

Flow chemistry offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. researchgate.net For the synthesis of L-lacOCA, a continuous flow process could enable better control over reaction parameters, leading to higher yields and purity. In the context of polymerization, flow reactors can allow for precise control over polymer molecular weight and dispersity.

High-throughput screening can be employed to rapidly screen large libraries of catalysts and reaction conditions for both the synthesis of the monomer and its subsequent polymerization. youtube.comnih.gov This can significantly accelerate the discovery of new and improved synthetic methodologies and catalyst systems. For instance, HTS could be used to identify optimal organocatalysts for the ROP of L-lacOCA, leading to polymers with desired characteristics.

The combination of HTS and flow chemistry can create a powerful platform for the automated discovery and optimization of novel materials derived from this compound.

Development of Novel Functional Materials from Dioxolane-2,4-diones

While PLLA is the primary polymer derived from this compound, the monomer's structure offers significant potential for the creation of a new generation of functional materials with advanced properties.

By employing functional initiators in the ROP of L-lacOCA, a wide range of end-functionalized PLLA polymers can be synthesized. These functional groups can then be used for further chemical modifications, such as the attachment of bioactive molecules, drugs, or imaging agents. This strategy is particularly promising for the development of advanced biomaterials for drug delivery and tissue engineering. nih.govnih.gov

Furthermore, the copolymerization of this compound with other cyclic monomers can lead to the creation of copolymers with tunable properties. For example, copolymerization with other O-carboxyanhydrides or lactones can be used to tailor the degradation rate, mechanical strength, and thermal properties of the resulting polyester.

The inherent reactivity of the dioxolane-2,4-dione ring system could also be exploited to create novel polymer architectures, such as block copolymers, star-shaped polymers, and polymer brushes. These complex architectures can impart unique self-assembly behaviors and functionalities to the materials.

| Material Type | Potential Applications | Research Focus |

| End-Functionalized PLLA | Drug delivery, tissue engineering, biosensing. | Development of novel functional initiators and post-polymerization modification techniques. |

| Copolymers | Tailored biomaterials with controlled degradation and mechanical properties. | Exploration of new comonomers and controlled polymerization methods. |

| Novel Polymer Architectures | Advanced drug delivery systems, nanomedicine, smart materials. | Design and synthesis of block, star, and brush copolymers. |

Q & A

Q. What are the common synthetic routes for (S)-5-Methyl-1,3-dioxolane-2,4-dione, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation reactions using substituted carboxylic acids or esters. For example, refluxing a mixture of chloroacetic acid, sodium acetate, and carbonyl precursors in a solvent system (e.g., DMF-acetic acid) under controlled temperature and time can yield the dioxolane-dione scaffold . Optimization includes adjusting stoichiometry, solvent polarity, and reaction duration to improve yield and enantiomeric purity. Recrystallization from solvent mixtures (e.g., DMF-ethanol) is critical for isolating high-purity crystals .

Q. How is the stereochemical configuration of this compound verified experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For instance, crystallographic parameters such as bond angles, torsion angles, and space group symmetry (e.g., monoclinic P2₁/c) provide unambiguous evidence of the (S)-configuration . Complementary techniques like circular dichroism (CD) spectroscopy or chiral HPLC can validate enantiopurity .

Q. What analytical techniques are used to characterize this compound’s purity and stability?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) resolves structural features, such as methyl group splitting patterns and dioxolane ring protons . Stability studies under varying pH, temperature, and humidity conditions are conducted using accelerated degradation protocols followed by HPLC-UV or LC-MS analysis .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

Molecular docking and density functional theory (DFT) simulations model interactions with environmental matrices (e.g., soil enzymes, water systems). Parameters like partition coefficients (LogP), biodegradation half-life, and adsorption potential are calculated to assess persistence and bioaccumulation risks . Experimental validation involves spiked environmental samples analyzed via GC-MS or ICP-OES to track degradation pathways .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from assay conditions (e.g., pH, co-solvents). A systematic approach includes:

- Replicating assays under standardized protocols (e.g., OECD guidelines).

- Using isogenic cell lines to minimize genetic variability.

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

For example, conflicting IC₅₀ values in kinase inhibition studies may require reevaluating substrate specificity or competitive binding assays .

Q. How is the compound’s reactivity in asymmetric catalysis explored?

Advanced studies employ chiral auxiliaries or organocatalysts to probe enantioselectivity. For example, coupling the dioxolane-dione core with transition-metal catalysts (e.g., Ru-BINAP complexes) in aldol or Michael addition reactions can yield enantiomerically enriched products. Reaction progress is monitored via in situ FTIR or chiral GC, with kinetic parameters (k, ΔG‡) calculated to refine mechanistic models .

Q. What methodologies identify and mitigate synthetic byproducts or degradation products?

LC-MS/MS with fragmentation patterns (e.g., MS²) and isotope labeling traces byproduct formation pathways. For instance, hydrolysis of the dioxolane ring under acidic conditions generates carboxylic acid derivatives, which are characterized via NMR and IR spectroscopy. Mitigation strategies include optimizing protective groups (e.g., silyl ethers) or using anhydrous reaction conditions .

Q. How are structure-activity relationships (SAR) studied for derivatives of this compound?

SAR studies involve synthesizing analogs with varied substituents (e.g., halogens, alkyl chains) and evaluating their bioactivity. For example, replacing the methyl group with a phenyl or allyl moiety alters lipophilicity and binding affinity. Data is analyzed using multivariate regression or machine learning models to correlate structural features with activity .

Methodological Notes

- Experimental Design : Use randomized block designs with split-plot arrangements to account for variables like temperature, catalyst loading, and solvent effects .

- Data Analysis : Apply principal component analysis (PCA) or hierarchical clustering to interpret complex datasets (e.g., metabolomics or proteomics linked to compound exposure) .

- Safety Protocols : Adhere to H303/H313/H333 hazard codes; use PPE (gloves, goggles) and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.